Chloropentamethyldisilane
Description
Significance of Disilanes in Contemporary Chemical Research
Disilanes in Materials Science and Optoelectronic Applications
The unique electronic and photophysical properties of disilanes have led to their increasing use in materials science and optoelectronics. rsc.orgnih.gov The incorporation of disilane (B73854) units into molecular architectures is a versatile strategy for fine-tuning the properties of materials for specific applications. rsc.orgnih.govresearchgate.net
In materials science, disilanes are used as precursors for a variety of silicon-based materials. ontosight.aicymitquimica.com For instance, they are employed in the chemical vapor deposition (CVD) of silicon films, which is a crucial process in the semiconductor industry. cymitquimica.comcetjournal.itnih.gov Disilane (Si₂H₆) is often preferred over silane (B1218182) (SiH₄) for this purpose because it allows for lower deposition temperatures, which can improve the quality and properties of the resulting films. cetjournal.itnih.govacs.org Disilanes also find application in the synthesis of silicon-germanium alloy thin films and silicon nitride films. aip.org Furthermore, polysilanes, which are polymers with a backbone of silicon atoms, are synthesized from disilane precursors and are investigated for their potential as precursors for silicon carbide ceramics and as photoresists in microlithography. scirp.orgelectronicsandbooks.comgoogle.com
The field of optoelectronics has particularly benefited from the integration of disilanes into functional materials. rsc.orgnih.gov The σ-electron delocalization along the Si-Si bond, a phenomenon akin to π-conjugation in organic systems, allows for efficient energy and charge transport. nih.govu-tokyo.ac.jp This property is harnessed in the design of materials for a range of optoelectronic devices, including:
Organic Light-Emitting Diodes (OLEDs): Disilane-bridged aromatic compounds have been investigated as electron-transporting layers in OLEDs. u-tokyo.ac.jp
Non-linear Optical (NLO) Materials: The polarizable nature of the Si-Si bond can give rise to significant NLO properties, which are essential for applications in optical communications and data processing. rsc.orgnih.gov
Optical Power Limiting (OPL) Materials: Disilane-bridged architectures have been shown to exhibit favorable optical transparency in the visible region while also possessing intense nonlinear absorption, making them suitable for protecting sensitive optical components from high-intensity laser light. rsc.org
Multifunctional Solid-State Emitters: The incorporation of disilane units can enhance the solid-state emission efficiency of organic chromophores. rsc.orgnih.govu-tokyo.ac.jp
Chloropentamethyldisilane as a Key Precursor Compound
This compound is a specific disilane derivative that serves as a vital precursor in the synthesis of more complex organosilicon compounds and materials. cookechem.comsigmaaldrich.com Its chemical structure features a disilane core with five methyl groups and one chlorine atom attached to the silicon atoms. nih.gov The presence of the reactive Si-Cl bond makes it a versatile building block for a variety of chemical transformations. cookechem.com
Below is a table summarizing some of the key physical and chemical properties of this compound:
| Property | Value |
| CAS Number | 1560-28-7 |
| Molecular Formula | C₅H₁₅ClSi₂ |
| Molecular Weight | 166.80 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 134-136 °C |
| Density | 0.862 g/mL at 25 °C |
| Refractive Index | n20/D 1.4415 |
Data sourced from multiple references. cookechem.comsigmaaldrich.comnih.govguidechem.comcas.org
This compound is a key reactant in several synthetic pathways. One of the most common applications is in Wurtz-type coupling reactions to produce polysilanes. scirp.orgwikipedia.orgbyjus.com In this type of reaction, the chlorosilane is treated with an alkali metal, such as sodium, to facilitate the formation of Si-Si bonds and extend the silicon chain. wikipedia.orgjkchemical.comjk-sci.com
Furthermore, this compound can be used in the synthesis of various other organosilicon compounds through nucleophilic substitution at the silicon-chlorine bond. cookechem.com For example, it can react with organolithium or Grignard reagents to introduce new organic groups onto the disilane framework. nih.gov It is also utilized in the preparation of silyl (B83357) radicals for applications in photopolymerization. cookechem.com
The versatility of this compound also extends to its role as a precursor for ceramic materials. Through controlled pyrolysis, organosilicon polymers derived from this compound can be converted into silicon carbide (SiC), a hard and thermally stable ceramic material with numerous high-temperature applications. electronicsandbooks.comsemanticscholar.orgntnu.nopyro.co.zamdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-dimethyl-trimethylsilylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15ClSi2/c1-7(2,3)8(4,5)6/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCAUTWJWBFMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061781 | |
| Record name | Chloropentamethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1560-28-7 | |
| Record name | 1-Chloro-1,1,2,2,2-pentamethyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chloropentamethyldisilane | |
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| Record name | Disilane, 1-chloro-1,1,2,2,2-pentamethyl- | |
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| Record name | Chloropentamethyldisilane | |
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| Record name | Chloropentamethyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CHLOROPENTAMETHYLDISILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVL5P5SYR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Spectroscopic Analysis Methodologies in Chloropentamethyldisilane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Disilane (B73854) Characterization
NMR spectroscopy is a cornerstone for the characterization of disilanes, providing unambiguous information about the connectivity and electronic environment of atoms. Both proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR are indispensable for confirming the structure of chloropentamethyldisilane.
Proton NMR spectroscopy for this compound, (CH₃)₃SiSi(CH₃)₂Cl, is expected to show two distinct signals corresponding to the two different methyl environments.
The protons on the three methyl groups attached to the first silicon atom (-Si(CH₃)₃) are chemically equivalent.
The protons on the two methyl groups attached to the second, chlorine-bearing silicon atom (-Si(CH₃)₂Cl) are also chemically equivalent to each other, but distinct from the first set.
The signal for the -Si(CH₃)₃ group typically appears further upfield (lower ppm) compared to the -Si(CH₃)₂Cl group. The electron-withdrawing effect of the chlorine atom deshields the protons on the adjacent methyl groups, causing a downfield shift. For comparison, the methyl protons in the related compound chlorotrimethylsilane (B32843) appear around 0.42-0.43 ppm. chemicalbook.comspectrabase.com The integration ratio of the two signals should be 9:6, which simplifies to 3:2, corresponding to the nine protons of the trimethylsilyl (B98337) group and the six protons of the chlorodimethylsilyl group, respectively.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration |
|---|---|---|
| -Si(CH₃)₃ | ~0.2 - 0.3 | 9H |
| -Si(CH₃)₂Cl | ~0.4 - 0.5 | 6H |
Due to its wide chemical shift range, ²⁹Si NMR is highly sensitive to the chemical environment around the silicon nuclei. huji.ac.il This technique is crucial for confirming the presence of the Si-Si bond and the distinct environments of the two silicon atoms in this compound.
The molecule has two non-equivalent silicon atoms:
Si-1 : The silicon atom bonded to three methyl groups and the other silicon atom ((CH₃)₃Si -).
Si-2 : The silicon atom bonded to two methyl groups, a chlorine atom, and the other silicon atom (-Si (CH₃)₂Cl).
The ²⁹Si chemical shift is significantly influenced by the electronegativity of the attached substituents. The presence of the chlorine atom on Si-2 will cause its resonance to appear significantly downfield compared to Si-1. For reference, the ²⁹Si chemical shift for tetramethylsilane (B1202638) (TMS) is 0 ppm, while for chlorotrimethylsilane it is approximately +30 ppm. rsc.org For this compound, one would expect a signal for the SiMe₃ group to be upfield (more negative) and the signal for the SiMe₂Cl group to be downfield (more positive).
Table 2: Predicted ²⁹Si NMR Chemical Shifts for this compound
| Silicon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| (CH₃)₃Si- | -15 to -20 |
| -Si(CH₃)₂Cl | +10 to +15 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides insight into the bonding and functional groups within a molecule. cardiff.ac.uknih.gov For this compound, IR and Raman spectra reveal characteristic vibrations of the Si-Cl, Si-Si, Si-C, and C-H bonds. nih.gov
Key expected vibrational modes include:
C-H stretching: Typically observed in the 2900-3000 cm⁻¹ region.
C-H bending/deformation: Found in the 1250-1450 cm⁻¹ range.
Si-CH₃ rocking/stretching: These vibrations give rise to characteristic bands, often seen between 700-900 cm⁻¹.
Si-Cl stretching: This bond typically produces a strong absorption in the 450-600 cm⁻¹ region.
Si-Si stretching: The Si-Si bond vibration is a key feature for disilanes. It is often weak in the IR spectrum but gives a strong signal in the Raman spectrum, typically appearing in the 400-500 cm⁻¹ range.
The complementary nature of IR and Raman spectroscopy is particularly useful for observing modes like the Si-Si stretch, which may be weak or inactive in one technique but strong in the other. osti.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|
| C-H stretch | 2900 - 3000 | Strong/Medium |
| CH₃ deformation | 1250 - 1450 | Medium/Medium |
| Si-CH₃ stretch/rock | 700 - 900 | Strong/Medium |
| Si-Cl stretch | 450 - 600 | Strong/Medium |
| Si-Si stretch | 400 - 500 | Weak/Strong |
Mass Spectrometry (MS) in Reaction Product Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound (MW ≈ 166.8 g/mol for the most common isotopes), the mass spectrum would provide confirmation of its identity and purity.
The fragmentation of the molecular ion (M⁺) is predictable based on the strengths of the chemical bonds. Common fragmentation pathways for organosilicon halides include cleavage of silicon-carbon, silicon-halogen, and silicon-silicon bonds.
Expected key fragments include:
[M - CH₃]⁺: Loss of a methyl group (mass 15), resulting in a peak at m/z ≈ 151. This is often a very prominent peak.
[Si(CH₃)₃]⁺: Cleavage of the Si-Si bond gives the trimethylsilyl cation, a very stable and common fragment in the mass spectra of silyl (B83357) compounds, which would appear at m/z = 73.
[Si(CH₃)₂Cl]⁺: The other fragment from Si-Si bond cleavage, appearing at m/z ≈ 93 (for ³⁵Cl). The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would result in a corresponding peak at m/z ≈ 95.
[M - Cl]⁺: Loss of a chlorine atom (mass 35), resulting in a peak at m/z ≈ 131.
The base peak (most intense signal) in the spectrum is often the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73 due to its high stability.
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Fragment Ion | Origin |
|---|---|---|
| 166 | [C₅H₁₅ClSi₂]⁺ | Molecular Ion (M⁺) |
| 151 | [C₄H₁₂ClSi₂]⁺ | [M - CH₃]⁺ |
| 131 | [C₅H₁₅Si₂]⁺ | [M - Cl]⁺ |
| 93 | [C₂H₆ClSi]⁺ | [Si(CH₃)₂Cl]⁺ |
| 73 | [C₃H₉Si]⁺ | [Si(CH₃)₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Unlike simple alkanes, molecules containing a silicon-silicon sigma (σ) bond exhibit characteristic absorption in the ultraviolet region of the electromagnetic spectrum. This absorption is attributed to the σ → σ* electronic transition of the Si-Si bond. Polysilanes with all-trans planar zigzag backbones can show two distinct UV transitions. researchgate.net
For simple, non-conjugated alkyldisilanes like hexamethyldisilane, the absorption maximum (λ_max) is typically found in the far UV region, often below 200 nm. The introduction of a chlorine atom in this compound is expected to cause a slight bathochromic (red) shift of this absorption band to a longer wavelength compared to its fully methylated analogue. This technique is useful for confirming the presence of the Si-Si chromophore and for studying reactions where this bond is formed or cleaved.
Advanced Spectroscopic Techniques for Mechanistic Insights
Beyond basic structural characterization, advanced spectroscopic methods are employed to gain deeper insights into the reaction mechanisms involving this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is invaluable for analyzing complex reaction mixtures. It allows for the separation of this compound from reactants, products, and byproducts, with subsequent mass analysis for positive identification of each component.
Variable-Temperature NMR (VT-NMR): This technique can be used to study dynamic processes, such as conformational changes or intermolecular exchange reactions that might occur in solution.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) can be used to definitively assign proton and silicon signals and to establish through-bond connectivity, which is particularly useful for more complex disilane derivatives.
Operando Spectroscopy: This involves monitoring a chemical reaction in real-time under actual process conditions using techniques like IR or Raman spectroscopy. This approach can provide crucial data on reaction kinetics, identify transient intermediates, and elucidate the catalytic cycle in reactions where this compound is a reactant or product.
These advanced methods move beyond static structural analysis to provide a dynamic picture of the chemical behavior of this compound, which is essential for optimizing existing synthetic routes and discovering new reactivity.
Electron Paramagnetic Resonance (EPR) and Double Electron-Electron Resonance (DEER) for Radical Studies
Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for the detection and characterization of paramagnetic species, such as radicals, which possess unpaired electrons. rsc.org In the context of this compound, EPR is instrumental in studying the formation and structure of silyl radicals that can be generated through various processes, including homolytic cleavage of the Si-Cl or Si-Si bonds. The EPR spectrum of a silyl radical provides a wealth of information, including the g-value and hyperfine coupling constants (hfcs), which are crucial for identifying the radical species and understanding the distribution of the unpaired electron's spin density within the molecule. researchgate.net
For instance, the pentamethyldisilanyl radical, which could be formed from this compound, would exhibit a characteristic EPR spectrum. The hyperfine coupling to the protons of the methyl groups provides a distinct splitting pattern that aids in its identification. While specific EPR data for the pentamethyldisilanyl radical derived directly from this compound is not extensively documented in publicly available literature, data from analogous silyl radicals can provide illustrative insights.
Table 1: Illustrative EPR Data for a Hypothetical Pentamethyldisilanyl Radical
| Parameter | Illustrative Value | Information Gained |
| g-value | ~2.003 | Characteristic of silicon-centered radicals. |
| a(α-Si) Hyperfine Coupling | Not applicable | No magnetic isotopes of silicon are abundant. |
| a(β-H) Hyperfine Coupling | 6.0 - 8.0 G | Interaction of the unpaired electron with the protons on the adjacent methyl groups. |
| Linewidth | 0.1 - 0.5 G | Provides information about the radical's environment and relaxation processes. |
Note: The data in this table is illustrative and based on typical values for similar silyl radicals. Specific experimental values for the pentamethyldisilanyl radical may vary.
Double Electron-Electron Resonance (DEER) spectroscopy is a pulsed EPR technique that measures the dipolar interaction between two or more unpaired electrons, allowing for the determination of distances between paramagnetic centers on the nanometer scale. While DEER is more commonly applied to study biomolecules or polymers with multiple radical centers, it could theoretically be employed in studies involving this compound derivatives that have been functionalized to contain multiple radical sites or are part of a larger system where intermolecular radical-radical interactions are of interest.
Cyclic Voltammetry (CV) in Electrochemical Mechanistic Studies
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the redox behavior of chemical species. ossila.comossila.com It provides information on the oxidation and reduction potentials of a compound, the stability of the resulting radical ions, and the kinetics of electron transfer reactions. sciepub.com In the study of this compound, CV can be employed to understand its electrochemical properties, such as its propensity to undergo oxidation or reduction.
A typical CV experiment involves scanning the potential of an electrode linearly with time in a solution containing the analyte and observing the resulting current. The voltammogram, a plot of current versus potential, reveals characteristic peaks corresponding to redox events. For this compound, one might expect to observe an irreversible oxidation peak corresponding to the removal of an electron to form a radical cation, which may then undergo further chemical reactions.
Table 2: Illustrative Cyclic Voltammetry Data for the Oxidation of a Disilane
| Parameter | Illustrative Value (vs. Fc/Fc+) | Information Gained |
| Onset Oxidation Potential (Eonset) | +0.8 V | The potential at which oxidation begins, related to the Highest Occupied Molecular Orbital (HOMO) energy. |
| Anodic Peak Potential (Epa) | +1.0 V | The potential at which the rate of oxidation is at its maximum. |
| Cathodic Peak Potential (Epc) | Not observed | The absence of a corresponding reduction peak on the reverse scan indicates an irreversible process. |
| Peak Current (Ip) | Dependent on concentration | Proportional to the concentration of the analyte and the scan rate. |
Note: The data in this table is illustrative and based on the expected electrochemical behavior of similar organodisilanes. Actual experimental values for this compound may differ.
The irreversibility of the oxidation process often suggests that the initially formed radical cation is unstable and rapidly undergoes subsequent chemical reactions, such as cleavage of the Si-Si or Si-Cl bond. By analyzing the cyclic voltammograms at different scan rates, it is possible to gain further insights into the kinetics of these follow-up reactions.
Theoretical and Computational Chemistry in Chloropentamethyldisilane Research
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. stackexchange.commdpi.com It has been widely applied to study the reaction mechanisms of organosilicon compounds, including those analogous to chloropentamethyldisilane. DFT allows for the calculation of molecular energies, geometries, and other properties, providing a detailed picture of reaction pathways. stackexchange.comnih.gov
A key application of DFT in studying reactions of this compound is the elucidation of transition states and the calculation of reaction energy profiles. researchgate.net The transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. arxiv.org By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, which is crucial for understanding reaction kinetics.
For instance, DFT calculations on the cleavage of the Si-Cl bond in chlorosilanes, a fundamental reaction for this compound, have revealed the energetic barriers and the geometry of the transition state. Theoretical studies on similar chlorosilanes have shown that the Si-Cl bond cleavage can proceed through a radical mechanism, involving single-electron transfer steps. nih.gov The energy profile for such a reaction, calculated using DFT, would map the energy changes as the Si-Cl bond is broken and new bonds are formed.
Table 1: Calculated Activation Energies for Si-Cl Bond Cleavage in Model Chlorosilanes Note: This table presents hypothetical data based on typical DFT calculation results for illustrative purposes, as specific data for this compound is not readily available.
| Reaction | DFT Functional | Basis Set | Solvent | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Si-Cl cleavage in Me3SiCl | B3LYP | 6-31G(d) | Toluene | 25.4 |
| Si-Cl cleavage in PhMe2SiCl | M06-2X | 6-311+G(d,p) | THF | 22.1 |
DFT is also instrumental in modeling entire catalytic cycles involving this compound. researchgate.netwiley-vch.de Many reactions of chlorosilanes are catalyzed by transition metals. nih.gov DFT calculations can be used to investigate each step of the catalytic cycle, including reactant coordination, oxidative addition, migratory insertion, and reductive elimination. nih.gov
The ligands coordinated to a metal catalyst can have a profound impact on the reaction pathway and selectivity. DFT calculations are a valuable tool for understanding and predicting these ligand effects. By systematically varying the ligands in the computational model of a catalyst, researchers can assess how changes in steric and electronic properties of the ligands influence the energies of intermediates and transition states.
In the context of this compound chemistry, DFT could be used to screen a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for a given catalytic transformation. The calculations could predict which ligands would lead to lower activation barriers or favor the formation of a desired product, thereby guiding experimental catalyst design.
DFT calculations can be a powerful tool for predicting the selectivity of chemical reactions, such as regioselectivity and stereoselectivity. rsc.orgnih.govrsc.org By comparing the activation energies of different possible reaction pathways, the most favorable pathway and therefore the major product can be predicted.
For reactions involving this compound, such as its addition to an unsymmetrical alkyne, DFT could be used to calculate the energy profiles for the formation of the different possible regioisomers. The pathway with the lower activation energy would be predicted to be the dominant one, thus predicting the regioselectivity of the reaction.
Molecular Dynamics (MD) Simulations for Structural Evolution
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, diffusion, and other dynamic processes. mdpi.comnih.govrsc.org
In the context of this compound research, MD simulations could be employed to study the structural evolution of systems containing this molecule. For example, simulations could be used to investigate the conformation of the pentamethyl-disilanyl group in different solvent environments or its interaction with a surface. MD simulations are particularly useful for understanding the behavior of larger systems, such as polymers derived from this compound precursors. dntb.gov.uaresearchgate.netresearchgate.net
In-Silico Screening and QSPR/Environmental Fate Models (with recognition of limitations for organosilicons)
In-silico screening involves the use of computational methods to predict the properties of chemical compounds, including their biological activity and toxicity. jscimedcentral.commdpi.comresearchgate.netnih.gov Quantitative Structure-Property Relationship (QSPR) models are a key component of in-silico screening, where statistical relationships are established between the chemical structure and a specific property. nih.gov
For this compound, QSPR models could be developed to predict its physical properties, such as boiling point and vapor pressure, as well as its potential environmental fate and toxicity. nih.govnih.govmdpi.com However, it is important to recognize the limitations of such models for organosilicon compounds. Many existing QSPR models are parameterized for organic compounds and may not accurately predict the properties of organosilicons due to the unique nature of the silicon atom. nih.gov Therefore, the development and validation of QSPR models specifically for organosilicon compounds are crucial for their reliable application. nih.govacs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Trimethylchlorosilane |
| Phenyl(dimethyl)chlorosilane |
Advanced Applications and Derivatization of Chloropentamethyldisilane in Materials Science and Organic Synthesis
Chloropentamethyldisilane as a Precursor for Advanced Materials
This compound [(CH₃)₃SiSi(CH₃)₂Cl], a reactive organosilicon compound, serves as a versatile precursor in the synthesis of a variety of advanced materials. Its unique structure, featuring a silicon-silicon bond and a reactive silicon-chlorine bond, allows for its incorporation into polymers and its use in deposition processes to create materials with tailored properties for specialized applications.
Organosilicon Polymers and Ceramics
This compound is a valuable building block in the synthesis of organosilicon polymers, which can subsequently be converted into silicon-based ceramics through pyrolysis. While dichlorosilanes are common monomers for creating long polysilane chains, monochlorosilanes like this compound play a crucial role in controlling the polymer's molecular weight and structure. By acting as a chain-capping agent, it can terminate the polymerization process, which is essential for producing polymers with specific, desired properties.
Furthermore, this compound can be used to introduce pentamethyldisilanyl groups as side chains on a polymer backbone. These bulky side groups can influence the polymer's solubility, thermal stability, and conformational characteristics. Upon pyrolysis, these organosilicon polymers can be transformed into silicon carbide (SiC) and silicon carbonitride (SiCN) ceramics, materials known for their exceptional hardness, high-temperature resistance, and chemical inertness. The precise composition and properties of the resulting ceramic are influenced by the structure and composition of the precursor polymer.
A notable application of this compound is in the synthesis of silyloxyjulolidine (SiN1), which acts as a source of silyl (B83357) radicals. alfa-chemistry.com These radicals can initiate free-radical photopolymerization, a process used to create a variety of polymers. alfa-chemistry.com
Semiconductor Manufacturing
In the semiconductor industry, thin films of silicon-based materials are essential for manufacturing integrated circuits. Chemical Vapor Deposition (CVD) is a widely used technique for depositing these thin films, and chlorosilanes are common precursors in this process. While specific data on the use of this compound in industrial semiconductor manufacturing is not widely published, its chemical properties suggest its potential as a precursor for depositing silicon-based thin films.
The silicon-chlorine bond in this compound can be readily cleaved, allowing the silicon-containing fragment to deposit on a substrate. The presence of the silicon-silicon bond could lead to the formation of films with unique properties. For instance, it could be investigated as a precursor for the deposition of silicon nitride (SiNx) films, which are used as insulating and passivation layers in semiconductor devices. niscpr.res.in The deposition process would involve the reaction of this compound with a nitrogen source, such as ammonia, at elevated temperatures. niscpr.res.in The properties of the resulting film, such as its refractive index, density, and etch resistance, would depend on the deposition conditions, including temperature, pressure, and the ratio of precursors.
Optoelectronic Materials (e.g., OLEDs, Photovoltaic Devices)
Organosilicon compounds are increasingly being explored for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. researchgate.netmsstate.edu The incorporation of silyl groups into organic conjugated polymers can significantly influence their electronic and photophysical properties. nih.gov These properties include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in optoelectronic devices.
This compound can be used to introduce the pentamethyldisilanyl group into organic molecules that can then be polymerized to form conjugated polymers. nih.gov The silicon-silicon bond within this group can participate in σ-conjugation, which can affect the electronic structure of the polymer and, consequently, its light-emitting or light-absorbing properties. While direct applications of this compound in commercial OLEDs or photovoltaic devices are not extensively documented, its potential as a building block for creating novel optoelectronic materials is an active area of research. For example, it could be used in the synthesis of disilane-bridged donor-acceptor molecules, which have shown promise as solid-state emitters. nih.gov
Silicon Carbide Precursors
Silicon carbide (SiC) is a high-performance ceramic with applications in high-temperature electronics, abrasives, and structural components. One of the primary methods for producing SiC is through the pyrolysis of organosilicon precursors. nih.govdigitellinc.com Various methylchlorosilanes have been investigated as precursors for SiC due to their Si-C bonds. nih.gov
The thermal decomposition of this compound is expected to yield silicon carbide. nih.govdigitellinc.com Upon heating to high temperatures, the molecule would undergo a series of complex chemical reactions involving the cleavage of Si-C, Si-Si, and Si-Cl bonds, ultimately leading to the formation of a SiC ceramic material. The final properties of the SiC, such as its crystallinity and purity, would be highly dependent on the pyrolysis conditions, including the temperature, atmosphere, and heating rate. While detailed studies on the pyrolysis of this compound specifically are limited, the behavior of analogous methylchlorosilanes provides a strong indication of its suitability as a SiC precursor. nih.gov
| Precursor Type | Pyrolysis Product | Key Considerations |
| Methylchlorosilanes | Silicon Carbide (SiC) | Stoichiometry of Si and C, presence of chlorine |
| Polysilanes | Silicon Carbide (SiC) | Polymer structure, molecular weight, cross-linking |
| Polycarbosilanes | Silicon Carbide (SiC) | Ceramic yield, processability |
Functional Materials with σ-Conjugation
Polysilanes, which are polymers with a backbone consisting entirely of silicon atoms, exhibit a unique electronic property known as σ-conjugation. This delocalization of electrons along the silicon backbone gives rise to interesting optical and electronic properties, making them suitable for applications such as photoresists, conducting polymers, and nonlinear optical materials.
Derivatization Chemistry of this compound
Derivatization is a chemical modification process used to convert a compound into a derivative with properties that are more suitable for a particular analytical method or to introduce a specific functional group for further reactions. This compound, with its reactive Si-Cl bond, is an effective silylating agent, capable of undergoing nucleophilic substitution reactions with a variety of organic molecules. orgsyn.orgthermofisher.com
In this context, the silicon atom in this compound is electrophilic and is readily attacked by nucleophiles. Nucleophiles are electron-rich species that can donate a pair of electrons to form a new covalent bond. nih.govmasterorganicchemistry.comwikipedia.org Common nucleophiles include alcohols, amines, thiols, and carbanions. youtube.commdpi.com
The reaction of this compound with a nucleophile (Nu-H) can be represented by the following general equation:
(CH₃)₃SiSi(CH₃)₂Cl + Nu-H → (CH₃)₃SiSi(CH₃)₂-Nu + HCl
This reaction results in the formation of a new silicon-nucleophile bond and the elimination of hydrogen chloride. The pentamethyldisilanyl group is thus introduced into the nucleophilic molecule. This derivatization can be used to:
Protect functional groups: The pentamethyldisilanyl group can be used to protect reactive functional groups, such as alcohols and amines, during a multi-step organic synthesis. The protecting group can later be removed under specific conditions.
Increase volatility for gas chromatography (GC): Many polar organic compounds are not volatile enough to be analyzed by GC. Derivatization with a silylating agent like this compound replaces polar -OH or -NH₂ groups with a less polar and more volatile pentamethyldisilanyl group, enabling their analysis by GC. thermofisher.com
Synthesize novel organosilicon compounds: The derivatization of various organic molecules with this compound leads to the formation of new organosilicon compounds with potentially interesting chemical and physical properties. For example, its reaction with a suitable diol could lead to the formation of polymers or cyclic compounds. It has been used in the preparation of 2-pentamethyldisilanyloxymethyl)phenylpentamethyldisilane. alfa-chemistry.com
| Nucleophile | Functional Group | Product of Derivatization |
| Alcohol | R-OH | R-O-Si(CH₃)₂Si(CH₃)₃ |
| Amine | R-NH₂ | R-NH-Si(CH₃)₂Si(CH₃)₃ |
| Thiol | R-SH | R-S-Si(CH₃)₂Si(CH₃)₃ |
| Organometallic Reagent | R-M | R-Si(CH₃)₂Si(CH₃)₃ |
Formation of Ethoxy-pentamethyl-disilane
The formation of Ethoxy-pentamethyl-disilane from this compound is a characteristic reaction of chlorosilanes with alcohols. This transformation proceeds via a nucleophilic substitution reaction at the silicon center. The oxygen atom of the ethanol (B145695) molecule acts as a nucleophile, attacking the electrophilic silicon atom bonded to the chlorine. The chlorine atom, being a good leaving group, is subsequently displaced.
This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The role of the base is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. The removal of HCl drives the equilibrium towards the formation of the desired ethoxy-pentamethyl-disilane. The general mechanism for such reactions involves the alcohol's lone pair of electrons attacking the silicon, leading to the cleavage of the silicon-chlorine bond.
The reaction can be represented by the following equation:
(CH₃)₃Si-Si(CH₃)₂Cl + CH₃CH₂OH → (CH₃)₃Si-Si(CH₃)₂OCH₂CH₃ + HCl
Synthesis of Silylated TTFs
Tetrathiafulvalene (TTF) and its derivatives are of significant interest in materials science due to their electron-donating properties, which make them key components in the development of organic conductors and superconductors. The introduction of silyl groups onto the TTF core can modify its electronic properties, solubility, and solid-state packing, thus offering a way to fine-tune the characteristics of the resulting materials.
While the synthesis of various organosilylated TTFs possessing Si-H or Si-Si bonds has been reported, specific examples detailing the use of this compound as the silylating agent are not extensively documented in the reviewed literature. However, the general strategies for preparing silylated TTFs often involve the reaction of a lithiated TTF species with a suitable chlorosilane. This approach suggests that this compound could potentially be used in a similar manner to introduce the pentamethyldisilanyl moiety onto the TTF scaffold.
Novel multistage redox tetrathiafulvalenes bearing 6-aryl-1,4-dithiafulvene moieties have been synthesized through palladium-catalyzed direct C–H arylation. wikipedia.org This highlights the advanced synthetic methodologies being employed to create complex TTF derivatives. The synthesis of TTF polymers, both main-chain and side-chain, has also been explored to combine the processability of polymers with the electronic properties of TTF. uib.no
Integration into Complex Organic Architectures
The pentamethyldisilanyl group, derived from this compound, can be integrated into complex organic architectures to impart specific properties. Silyl groups, in general, are versatile functional groups in organic synthesis and can influence the steric and electronic nature of a molecule. The incorporation of a disilanyl (B1231035) moiety can introduce unique reactivity and characteristics.
One area where the pentamethyldisilanyl group finds application is in radical reactions. Pentamethyldisilane (B12335347) is recognized as an effective hydrogen donor in radical chain reactions, offering an alternative to traditional reagents like tributyltin hydride. canada.ca The pentamethyldisilyl radical (Me₃SiSiMe₂•) can participate in halogen atom abstractions and additions, making it a useful tool in the construction of complex molecules where radical-mediated transformations are required. canada.ca
Furthermore, silyl groups play a crucial role in the synthesis of polymers with tailored properties. For instance, polysiloxanes are a well-known class of polymers where the silicon-oxygen backbone provides flexibility and thermal stability. nih.gov While direct polymerization of this compound is not the primary application, the pentamethyldisilanyl group can be incorporated as a side chain or an end group in various polymer structures to modify their properties. For example, the synthesis of vinyl-containing polydimethylsiloxane (B3030410) can be achieved through the copolycondensation of functionalized silanes. mdpi.com
Late-Stage Silylation of Drugs and Complex Molecules
Late-stage functionalization is a powerful strategy in medicinal chemistry that allows for the modification of complex bioactive molecules at a late step in the synthesis, enabling the rapid generation of analogs with improved properties. nih.govnih.gov The introduction of silyl groups can enhance the metabolic stability, lipophilicity, and membrane permeability of drug candidates.
A significant application of this compound in this context is its use as a precursor for the development of novel silyl transfer reagents. Specifically, sodium silylsilanolates have been synthesized from this compound. canada.ca These reagents have proven to be effective for the palladium-catalyzed silylation of aryl (pseudo)halides under mild conditions with good functional group tolerance. canada.ca
This methodology is particularly valuable for the late-stage silylation of drugs and other complex molecules, allowing for the introduction of various silyl groups, including the trimethylsilyl (B98337) (TMS) group. canada.ca The ability to perform these modifications on intricate molecular scaffolds without the need for extensive protecting group strategies is a significant advantage in drug discovery and development. canada.ca
Development of Novel Silyl Transfer Reagents
There is a growing demand for efficient and selective methods to introduce silyl groups into organic molecules. This has driven the development of new silyl transfer reagents with improved reactivity, stability, and functional group tolerance. This compound serves as a key starting material in the synthesis of a novel class of such reagents.
Researchers have developed sodium silylsilanolates as practical and efficient silylating agents. canada.ca The synthesis of the primary reagent in this class, sodium 1,1,1,2,2-pentamethyl-2-silanolate (Na⁺¹⁻), is achieved in a two-step process starting from commercially available this compound. canada.ca The process involves the hydrolysis of the chlorosilane to the corresponding silanol (B1196071), followed by deprotonation with sodium hydride. canada.ca
These sodium silylsilanolates have demonstrated high efficiency in the palladium-catalyzed delivery of silyl groups to aryl (pseudo)halides. canada.ca A key feature of their design is the Si-Si bond, which facilitates the intramolecular delivery of the terminal silyl group to the palladium center. canada.ca This new class of reagents has expanded the toolbox for silylation reactions, enabling the introduction of silyl groups that were previously difficult to install. canada.ca
| Reagent Precursor | Synthesis Steps | Resulting Reagent | Application |
| This compound | 1. Hydrolysis | Sodium silylsilanolates | Palladium-catalyzed silylation |
| 2. Deprotonation with NaH | Late-stage functionalization |
Role in Green Chemistry and Sustainable Synthesis
The principles of green chemistry encourage the development of chemical processes that are more environmentally friendly, for example, by reducing waste, using less hazardous substances, and improving energy efficiency. In this context, the applications of this compound and its derivatives are being explored in more sustainable synthetic methodologies.
Mechanochemical Synthesis Approaches
Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), is emerging as a powerful tool in green synthesis. These reactions are often performed in the absence of a solvent or with minimal solvent, which significantly reduces waste and potential environmental impact.
While specific studies on the mechanochemical reactions of this compound were not prominent in the searched literature, related research provides strong evidence for the potential of this approach. For example, the mechanochemical grafting of alkyltrichlorosilane onto silica (B1680970) nanoparticles has been successfully demonstrated. acs.org This solvent-free and rapid method was used to create superhydrophobic materials. The process, carried out in a planetary ball mill, highlights the efficiency and environmental benefits of mechanochemistry for reactions involving chlorosilanes. acs.org
Environmental Considerations and Degradation Studies of Organosilicon Compounds General
Environmental Fate of Organosilicon Compounds
The environmental distribution of organosilicon compounds is governed by their physical properties, including molecular weight, vapor pressure, and water solubility. nih.gov Volatile organosilicon compounds, particularly volatile methylsiloxanes (VMS), tend to partition into the atmosphere, while less volatile, higher molecular weight polymers like polydimethylsiloxane (B3030410) (PDMS) are more likely to be found in water, soil, and sediment. nih.govgesamp.orgepa.gov
Once in the environment, these compounds are subject to various transport and transformation processes. In aquatic systems, for instance, PDMS does not typically form lasting surface films but adsorbs onto particulate matter, eventually settling into the sediment layer where its mobility is low. researchgate.netgesamp.org The ultimate fate of these compounds is determined by a combination of abiotic and biotic degradation pathways.
Hydrolysis is a key abiotic degradation pathway for some organosilicon compounds, particularly polymers containing siloxane (Si-O-Si) bonds, such as PDMS. epa.gov The Si-O bond is susceptible to cleavage by water, a process that can be catalyzed by both acidic and alkaline conditions. scientificspectator.comnih.gov
Accelerated degradation tests on PDMS fluids in aqueous solutions have confirmed that hydrolysis occurs, with significantly higher degradation rates observed in very acidic (pH 2) and alkaline (pH 12) conditions compared to neutral water (pH 6). scientificspectator.comnih.govresearchgate.net The primary products of this hydrolysis are polar siloxanols, such as dimethylsilanediol (B41321) (DMSD). epa.gov In soil, the hydrolysis of high-molecular-weight PDMS is considered a major degradation process, breaking down the polymers into smaller, organosianol-terminated oligomers. epa.gov
Below is a table summarizing the degradation rates of PDMS under different pH conditions based on kinetic studies.
| pH Condition | Solution | Degradation Rate Constant at 24°C (mgSi L⁻¹ day⁻¹) |
| 2 | HCl | 0.07 |
| 6 | Demineralised Water | 0.002 |
| 12 | NaOH | 0.28 |
| Data sourced from kinetic studies lasting 46 days, assuming zeroth-order kinetics. scientificspectator.comnih.gov |
Photodegradation is another significant abiotic process, particularly for volatile organosilicon compounds that have evaporated into the atmosphere. epa.gov In the troposphere, these compounds are primarily degraded through oxidation initiated by hydroxyl (•OH) radicals. epa.govnih.gov This process ultimately breaks down the organosilicon molecules into inorganic substances like silica (B1680970), water, and carbon dioxide. epa.gov Studies using artificial sunlight have also demonstrated the direct photolytic degradation of certain organosilicon compounds in aqueous solutions, leading to the formation of more polar transformation products. researchgate.net
For a long time, the synthetic silicon-carbon bond was thought to be resistant to biological cleavage. sciencedaily.comepa.gov While abiotic processes are considered the major degradation pathways for many silicones, research has shown that biodegradation does occur, albeit often at a slower rate. epa.gov
Certain microorganisms have been found to degrade organosilicon compounds. For example, the hydrolysis product of PDMS, dimethylsilanediol (DMSD), can be biodegraded in soils. nih.gov Minor degradation of PDMS itself has been attributed to bacteria such as Arthrobacter and fungi like Fusarium oxysporium schlechtendahl, which act to oxidize the methyl groups. epa.gov Some bacteria are capable of using specific organosilicon compounds, like tetra-ethoxysilane and diethoxydimethylsilane, as their sole source of energy for growth. researchgate.net Under anaerobic conditions, microorganism strains of the genus Paracoccus have been shown to degrade organosilicon compounds when a suitable electron acceptor is available. google.com
A significant recent development is the engineering of an enzyme, a cytochrome P450, through directed evolution that can break the highly stable silicon-carbon bond. sciencedaily.com This discovery opens the possibility that siloxanes could one day be rendered more readily biodegradable, potentially through organisms evolving in siloxane-rich environments or through the use of improved, lab-evolved enzymes for bioremediation. sciencedaily.com
Volatile organosilicon compounds, especially cyclic volatile methylsiloxanes (cVMS) like D3, D4, and D5, are widely used in personal care products and are ubiquitous in indoor and outdoor air. nih.govacs.orgescholarship.org Due to their high vapor pressure, they readily partition into the atmosphere where their primary removal pathway is through chemical reactions. nih.govescholarship.org
The atmospheric degradation of cVMS is predominantly initiated by reaction with hydroxyl (•OH) radicals, and to a lesser extent, chlorine (Cl) atoms. nih.gov This initial reaction abstracts a hydrogen atom from a methyl group, forming an alkyl radical (R₃SiCH₂•). This radical then reacts rapidly with molecular oxygen (O₂) to produce a peroxy radical (R₃SiCH₂O₂•). nih.gov
The subsequent fate of this peroxy radical is complex and depends on the surrounding atmospheric composition:
In high-NOₓ environments (e.g., urban areas): The peroxy radical will primarily react with nitric oxide (NO).
In low-NOₓ environments (e.g., remote or biogenic-dominated areas): The peroxy radical is more likely to react with the hydroperoxy radical (HO₂) or undergo unimolecular reactions. nih.gov
Laboratory studies have identified numerous oxidation products, with silanols (where a -CH₃ group is replaced by an -OH group) being a major product. nih.gov The complete atmospheric oxidation of these volatile compounds ultimately leads to the formation of silica (SiO₂), carbon dioxide (CO₂), and water. epa.gov
Due to their widespread application and, in many cases, resistance to rapid degradation, organosilicon compounds are now considered ubiquitous in the environment. nih.govresearchgate.netresearchgate.net They have been detected in various environmental compartments, including air, water, sediment, and biota. researchgate.net The term "persistent organic pollutants" (POPs) refers to chemicals that resist degradation, can be transported over long distances, and accumulate in ecosystems. nih.govrsc.org While not all organosilicons fit the classical definition, some, particularly certain siloxanes, exhibit high persistence. nih.govresearchgate.net
The extensive use of silicones in down-the-drain consumer products is a major source of their entry into aquatic systems. researchgate.net Their presence in biogas from landfills and wastewater treatment plants is another indicator of their widespread distribution and persistence in waste streams. mdpi.com This ubiquity underscores the importance of understanding their long-term environmental behavior and degradation pathways. nih.gov
Degradation Mechanisms and By-products
The degradation of organosilicon compounds proceeds through several mechanisms, each targeting different chemical bonds and producing distinct by-products. The primary pathways are hydrolysis, oxidation (photochemical), and biodegradation.
| Degradation Pathway | Primary Target | Key Reactant(s) | Primary By-products | Environmental Compartment |
| Hydrolysis | Siloxane (Si-O-Si) bond | Water (H₂O), Acid/Base catalysts | Silanols (e.g., Dimethylsilanediol), Siloxane oligomers | Soil, Water, Landfills |
| Photodegradation / Atmospheric Oxidation | Carbon-Hydrogen (C-H) bond in methyl groups | Hydroxyl (•OH) radicals | Peroxy radicals, Silanols, Aldehydes, Silica (SiO₂), CO₂, H₂O | Atmosphere |
| Biodegradation | Carbon-Hydrogen (C-H) bond in methyl groups | Microbial enzymes | Oxidized methyl groups (aldehydes, etc.), CO₂ | Soil, Water, Wastewater Treatment |
| Enzymatic Cleavage (Engineered) | Silicon-Carbon (Si-C) bond | Engineered Cytochrome P450 | Oxidized methyl groups leading to Si-C bond instability | Laboratory / Potential Bioremediation |
Hydrolysis primarily affects the inorganic siloxane backbone of polymers like PDMS. Cleavage of the Si-O-Si bond by water results in the formation of silanols. epa.govscientificspectator.com For PDMS, the main initial by-product is dimethylsilanediol (DMSD). epa.gov
Atmospheric oxidation targets the organic methyl groups attached to the silicon atoms. The reaction with hydroxyl radicals is an oxidative process that converts the methyl groups into other functional groups, eventually leading to the complete mineralization of the compound into silica, CO₂, and water. epa.govnih.gov
Biodegradation also involves the oxidation of the methyl groups by microbial enzymes, a process that can ultimately convert them to CO₂. epa.gov The recent breakthrough in enzymatic cleavage of the Si-C bond itself involves a two-step oxidation of a methyl group, which destabilizes the Si-C bond and allows it to break more easily. sciencedaily.com
Analytical Methods for Environmental Monitoring of Organosilicon Compounds and Degradation Products
The accurate monitoring of organosilicon compounds and their degradation products in various environmental matrices is crucial for understanding their fate and distribution. The analytical process generally involves sample collection and preparation (extraction, clean-up, concentration) followed by instrumental analysis for separation and detection. env.go.jp
Sample Preparation:
Water Samples: For volatile compounds, methods like purge and trap (dynamic headspace) or static headspace analysis are used to isolate them from the water matrix. env.go.jp
Solid Samples (Soil, Sediment): Soxhlet extraction, which uses a solvent to continuously wash the sample, is a common and established method for extracting organic compounds. env.go.jp
Instrumental Analysis: Gas chromatography (GC) is a widely used technique for separating complex mixtures of volatile and semi-volatile compounds. nih.gov Following separation by GC, various detectors are used for identification and quantification.
The table below summarizes common analytical methods.
| Analytical Technique | Detector | Selectivity/Application |
| Gas Chromatography / Mass Spectrometry (GC/MS) | Mass Spectrometer (MS) | Highly selective and sensitive. The MS fragments compounds into characteristic ions, allowing for positive identification by matching fragmentation patterns to a spectral library. It is a standard method for identifying organic compounds in environmental extracts. env.go.jpcdc.goveurofinsus.com |
| Gas Chromatography / Atomic Emission Detector (GC/AED) | Atomic Emission Detector (AED) | Highly selective for specific elements. The AED can be set to monitor the emission wavelengths characteristic of silicon, allowing it to produce a chromatogram showing only silicon-containing compounds, which is very useful for complex samples like biogas. eurofinsus.com |
| Gas Chromatography / Flame Ionization Detector (GC/FID) | Flame Ionization Detector (FID) | A general-purpose detector that responds to compounds containing carbon-hydrogen bonds. It is less selective than MS or AED and can be prone to interference from co-eluting non-silicon organic compounds, making identification difficult in complex matrices. eurofinsus.com |
| High-Performance Liquid Chromatography (HPLC) | UV, MS/MS, etc. | Used for separating non-volatile or thermally unstable compounds. Can be coupled with various detectors for analysis of specific degradation products. nih.govcdc.gov |
Design Principles for Environmentally Degradable Organosilicon Compounds
The development of environmentally benign organosilicon compounds is guided by several key principles aimed at enhancing their susceptibility to degradation. A primary strategy involves incorporating functional groups that are prone to hydrolysis, as this is often a mandatory first step before biodegradation can occur. researchgate.netresearchgate.net
Chloropentamethyldisilane, with its reactive silicon-chlorine (Si-Cl) bond, exemplifies a compound designed for rapid initial degradation. Chlorosilanes, as a group, react vigorously with water or moisture to produce hydrogen chloride and silanols. gesamp.orgglobalsilicones.orgresearchgate.net This hydrolysis breaks down the parent compound into smaller, more polar molecules, which can then be subject to further environmental processes.
Research into structure-biodegradability relationships has provided general rules for designing more degradable organosilicon compounds:
Avoiding Persistent Structures: Certain structures, such as cyclic, linear, and branched siloxanes, have been identified as generally non-biodegradable. nih.govresearchgate.net Designing alternatives that avoid these stable motifs is crucial for reducing environmental persistence.
Considering Hydrolysis Products: The environmental impact of the hydrolysis products themselves is a critical design consideration. While the initial hydrolysis of a compound like this compound is rapid, the resulting silicon-containing products (silanols and siloxanes) are often not biodegradable. researchgate.net The ultimate biodegradability of the substance is frequently determined by the silicon-free organic byproducts of hydrolysis. researchgate.netresearchgate.net
A comparative analysis of organosilicon compounds and their carbon analogues has shown that in most cases, the carbon compounds exhibit higher degrees of biodegradation. researchgate.net However, strategic design, such as the insertion of heteroatoms into polysiloxane chains, presents a promising avenue for creating more environmentally benign organosilicon materials. researchgate.net
Table 1: General Design Principles for Degradable Organosilicon Compounds
| Principle | Strategy | Example |
| Enhance Hydrolysis | Incorporate easily hydrolyzable bonds (e.g., Si-Cl, Si-N, Si-O-C). | Chlorosilanes, alkoxysilanes, silazanes. |
| Avoid Persistence | Avoid stable structures like long-chain or cyclic siloxanes. | Design shorter-chain or functionalized siloxanes. |
| Assess Byproducts | Ensure hydrolysis products are non-persistent and non-toxic. | Focus on designs yielding biodegradable organic fragments. |
| Introduce Heteroatoms | Insert atoms like oxygen or nitrogen into the siloxane backbone. | Can create points of weakness for chemical or biological cleavage. |
Q & A
Basic Research Questions
Q. What are the critical experimental parameters for synthesizing chloropentamethyldisilane with high purity?
- Methodological Answer : Optimize reaction stoichiometry (e.g., molar ratios of methylchlorosilane precursors) and temperature gradients during condensation reactions. Monitor purity via gas chromatography (GC) coupled with mass spectrometry (MS) to detect byproducts like hexamethyldisiloxane . For reproducibility, document inert gas purging (argon/nitrogen) to prevent hydrolysis and oxidation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si nuclei) to confirm substituent arrangement. Compare chemical shifts with literature data (e.g., δ²⁹Si ~10–15 ppm for Si–Cl environments). Supplement with Fourier-transform infrared spectroscopy (FTIR) to identify Si–Cl stretching bands (~450–550 cm⁻¹) .
Q. What are common impurities in this compound, and how are they mitigated?
- Methodological Answer : Hydrolysis products (e.g., silanols) and residual chlorides are typical impurities. Implement fractional distillation under reduced pressure (e.g., 50–70°C at 10–20 mmHg) and store samples in anhydrous conditions. Quantify impurities using inductively coupled plasma optical emission spectroscopy (ICP-OES) for trace metal analysis .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound derivatives?
- Methodological Answer : Apply a 2^k factorial design to evaluate variables such as catalyst type (e.g., Lewis acids), solvent polarity, and reaction time. For example, a 2³ design (8 experiments) can identify interactions between AlCl₃ concentration and THF solvent effects. Use ANOVA to determine statistically significant factors for yield optimization .
Q. What theoretical frameworks explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Link experimental outcomes to molecular orbital theory (e.g., Si–Cl bond polarization) and hard-soft acid-base (HSAB) principles. Density functional theory (DFT) simulations can model transition states in nucleophilic substitution reactions, providing mechanistic insights for designing silicon-centered catalysts .
Q. How should researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (e.g., N₂ vs. air) to isolate decomposition pathways. Compare kinetics via Arrhenius plots and reconcile discrepancies by standardizing heating rates (e.g., 5°C/min) and sample mass (≤5 mg) .
Q. What advanced spectroscopic techniques differentiate this compound from its oligomeric byproducts?
- Methodological Answer : Employ size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to quantify oligomer formation. Pair with high-resolution mass spectrometry (HRMS) to detect low-abundance species (e.g., [M+Cl]⁻ ions). Cross-validate with X-ray crystallography for unambiguous structural assignments .
Methodological Best Practices
- Data Contradiction Analysis : Use Bland-Altman plots to assess inter-laboratory variability in Si–Cl bond length measurements .
- Ethical Data Reporting : Disclose all synthetic attempts (successful/failed) in supplementary materials to avoid publication bias .
- Interdisciplinary Integration : Combine synthetic chemistry with computational models (e.g., COMSOL for reaction kinetics) to predict side-reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
